3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-
CAS No.: 1105196-47-1
Cat. No.: VC11971345
Molecular Formula: C21H17FN4O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105196-47-1 |
|---|---|
| Molecular Formula | C21H17FN4O2 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H17FN4O2/c1-13-3-4-16(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
| Standard InChI Key | DNDQSZOFVOJURR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and one ketone group) substituted at the 6-position with a 3,4-dimethylphenyl group. At the 2-position, a methylene bridge connects the pyridazinone core to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group. This arrangement creates a conjugated system that enhances electronic delocalization, potentially influencing binding interactions with biological targets.
The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability. Conversely, the 4-fluorophenyl substituent on the oxadiazole ring contributes electron-withdrawing effects, modulating the oxadiazole’s electronic properties and hydrogen-bonding capacity. These structural features are critical in determining the compound’s solubility, stability, and pharmacodynamic profile .
Spectroscopic and Computational Data
While experimental spectroscopic data for this specific compound are unavailable, analogous pyridazinone derivatives exhibit characteristic IR absorptions at 1660–1680 cm⁻¹ (C=O stretch) and 3200–3250 cm⁻¹ (N–H stretch). The ¹H NMR spectrum would likely show signals for aromatic protons in the δ 7.0–8.0 ppm range, methyl groups as singlets near δ 2.3–2.6 ppm, and methylene protons adjacent to the oxadiazole at δ 4.0–5.0 ppm . Computational studies using density functional theory (DFT) could predict frontier molecular orbitals, aiding in understanding charge transfer interactions relevant to biological activity.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential construction of the pyridazinone and oxadiazole rings. A plausible retrosynthetic pathway includes:
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Pyridazinone formation: Cyclocondensation of a γ-keto acid hydrazide with an appropriate diketone or via [4+2] cycloaddition.
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Oxadiazole construction: Reaction of a nitrile oxide with an amidoxime, followed by cyclization.
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Functionalization: Introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups through Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Stepwise Synthesis Protocol
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Synthesis of 6-(3,4-Dimethylphenyl)pyridazin-3(2H)-one:
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Preparation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde:
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Condense 4-fluorobenzonitrile with hydroxylamine to generate amidoxime.
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Treat with chloroacetyl chloride to form the oxadiazole ring, followed by oxidation to the aldehyde.
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Mannich Reaction for Methylenation:
Challenges and Yield Optimization
Key challenges include regioselectivity in oxadiazole formation and minimizing side reactions during Mannich coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures can improve yields, which are estimated at 30–45% based on analogous syntheses .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Calculated LogP values (using ChemAxon) estimate a partition coefficient of 3.2 ± 0.3, indicating moderate lipophilicity. Aqueous solubility is predicted to be <10 µg/mL at physiological pH, necessitating formulation enhancements for oral delivery.
Metabolic Stability
In vitro microsomal studies of similar compounds show hepatic clearance rates of 12–18 mL/min/kg, with primary metabolites arising from oxidative defluorination and glucuronidation of the methyl groups.
Comparative Analysis with Analogous Compounds
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